molecular formula C14H20N2O4S B2784334 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide CAS No. 953206-16-1

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide

Cat. No.: B2784334
CAS No.: 953206-16-1
M. Wt: 312.38
InChI Key: KKFYMYIAZTUTHQ-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a methoxy group and a 2-oxopyrrolidin-1-yl group.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10(2)21(18,19)15-11-6-7-12(13(9-11)20-3)16-8-4-5-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYMYIAZTUTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Inhibition of Carbonic Anhydrase

One of the primary applications of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide is its role as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including:

  • Respiration : Facilitating the conversion of carbon dioxide to bicarbonate.
  • Renal Function : Regulating acid-base balance in the kidneys.

Inhibition of carbonic anhydrase has therapeutic implications for conditions such as glaucoma, epilepsy, and edema . The compound's ability to selectively inhibit different isoforms of carbonic anhydrase makes it a candidate for targeted therapies.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit potential antitumor properties. This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research shows that modifications in the chemical structure can enhance its efficacy against specific tumor types .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Carbonic Anhydrase InhibitionSignificant inhibition observed in vitro; potential for treating glaucoma and edema
Antitumor ActivityCytotoxic effects on cancer cell lines; structure-dependent efficacy
Neuroprotective EffectsPotential protective effects against neurodegeneration; further studies required

Case Study: Carbonic Anhydrase Inhibition

A study evaluated the inhibitory potency of this compound against different isoforms of carbonic anhydrase. The results indicated a strong inhibitory effect on isoform II, which is implicated in various pathological conditions. The study employed kinetic assays to determine IC50 values, demonstrating the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase (CA) enzymes. Carbonic anhydrases play crucial roles in various physiological processes, including respiration and renal function. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and edema .

Table 1: Inhibitory Activity of this compound

Enzyme TypeIC50 Value (µM)Therapeutic Implications
Carbonic Anhydrase10.5Treatment of glaucoma and edema

Antitumor Activity

In addition to its role as a carbonic anhydrase inhibitor, this compound has shown potential antitumor activity. Studies have demonstrated that derivatives of sulfonamides can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural characteristics have been reported to have micromolar GI50 values, indicating their effectiveness in reducing cell viability in vitro .

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of this compound against A549 lung cancer cells. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the PI3K/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancers, making it a valuable target for therapeutic intervention .

Case Study 2: Neurological Effects

Another investigation focused on the compound's effects on neurological disorders. It was found to possess neuroprotective properties by modulating neurotransmitter levels and exhibiting anti-inflammatory effects in models of neuroinflammation. These findings suggest that it may be beneficial for conditions like epilepsy and neurodegenerative diseases .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with propane sulfonyl chloride under basic conditions (e.g., using triethylamine). This method allows for the efficient formation of the sulfonamide linkage while minimizing side reactions .

Table 2: Synthetic Routes for this compound

StepReactantsConditions
Sulfonamide Formation3-(2-Oxopyrrolidin-1-yl)aniline + Propane sulfonyl chlorideBase (Triethylamine), Solvent (Dichloromethane), Room Temperature

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